molecular formula C19H17BrN4O2S2 B2646554 2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392295-69-1

2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2646554
CAS No.: 392295-69-1
M. Wt: 477.4
InChI Key: JNYJYJJJDDYEAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-((2,4-dimethylphenyl)amino)acetamide group and a brominated benzamide moiety.

Properties

IUPAC Name

2-bromo-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2S2/c1-11-7-8-15(12(2)9-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-5-3-4-6-14(13)20/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYJYJJJDDYEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that incorporates a bromine atom and a thiadiazole moiety. This structure suggests potential biological activity due to the presence of various functional groups known for their pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20BrN5O2S\text{C}_{18}\text{H}_{20}\text{Br}\text{N}_5\text{O}_2\text{S}

This structure includes:

  • A bromine atom which may enhance biological activity.
  • A thiadiazole ring , known for its diverse biological activities including antimicrobial and anticancer properties.
  • An aromatic benzamide component that often contributes to the lipophilicity and membrane permeability of the compound.

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-thiadiazole nucleus exhibit a variety of biological activities, including:

  • Antimicrobial : Effective against various bacterial and fungal strains.
  • Anticancer : Potential cytotoxic effects on cancer cell lines.
  • Anti-inflammatory : Reducing inflammation through various mechanisms.

Table 1: Biological Activities of Thiadiazole Derivatives

Activity TypeExamples of ActivityReferences
AntibacterialEffective against Staphylococcus aureus
AntifungalActive against drug-resistant Candida strains
AnticancerCytotoxicity against A549 cell line
Anti-inflammatoryInhibition of inflammatory mediators

The biological activity of 2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The thiadiazole moiety has been shown to inhibit enzymes such as urease, which is critical in various bacterial infections .
  • Interference with Cellular Processes : The compound may disrupt cellular signaling pathways or induce apoptosis in cancer cells through interaction with DNA or proteins .
  • Synergistic Effects : The combination of different pharmacophores within the molecule may lead to enhanced efficacy through synergistic mechanisms .

Case Studies

Several studies have investigated the biological activity of compounds similar to 2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide:

Case Study 1: Antibacterial Activity

A study on related thiadiazole derivatives demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The derivatives were synthesized and tested for their efficacy, showing promising results that warrant further exploration for clinical applications .

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. The results indicated that certain modifications to the thiadiazole ring enhanced cytotoxicity against A549 lung cancer cells, suggesting that structural optimization could lead to more potent anticancer agents .

Scientific Research Applications

The compound 2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has garnered attention in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, particularly focusing on its biological activities, synthesis, and potential therapeutic uses.

Molecular Formula

  • C : 16
  • H : 18
  • Br : 1
  • N : 4
  • O : 2
  • S : 1

Molecular Weight

  • Approximately 392.34 g/mol

Antimicrobial Activity

One of the most significant applications of this compound is its antimicrobial properties. Research indicates that derivatives containing the thiadiazole ring exhibit promising activity against various bacterial and fungal strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Comparative Antimicrobial Efficacy

Compound TypeActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
Thiadiazole DerivativesModerate to HighModerateModerate
Standard Antibiotics (e.g., Itraconazole)Low to ModerateModerateHigh

Anti-inflammatory Properties

The compound may also serve as a scaffold for developing anti-inflammatory agents. The incorporation of the thiadiazole moiety has been linked to inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways . This suggests potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity and Cancer Research

Preliminary studies indicate that compounds similar to this one could exhibit cytotoxic effects against cancer cell lines. The ability to modify the structure further allows for the exploration of new derivatives with enhanced selectivity and potency against specific cancer types .

Synthesis and Derivative Development

The synthesis of 2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves several steps:

  • Formation of Thiadiazole Ring : Utilizing appropriate precursors to construct the thiadiazole framework.
  • Bromination : Introduction of the bromine atom at the desired position.
  • Amidation : Coupling with amine derivatives to form the final compound.

Case Studies and Research Insights

Several studies have investigated the biological activities of compounds related to 2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide:

  • Antibacterial Activity Study :
    • A study demonstrated that thiadiazole derivatives exhibited significant antibacterial activity against E. coli with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
  • Anti-inflammatory Mechanism Exploration :
    • Research highlighted the potential of thiadiazole derivatives in inhibiting COX enzymes, suggesting a pathway for developing new anti-inflammatory drugs .
  • Cytotoxicity Evaluation :
    • In vitro studies showed promising results regarding cytotoxic effects on various cancer cell lines, indicating potential for further development in oncology .

Comparison with Similar Compounds

Data Tables

Table 1. Physical Properties of Selected 1,3,4-Thiadiazole Derivatives

Compound ID Substituent (Position 5) Yield (%) Melting Point (°C) Molecular Weight (g/mol)
Target Compound 2-((2,4-Dimethylphenyl)amino)acetamide N/A N/A ~500 (estimated)
5h () Benzylthio 88 133–135 ~350
8d () 4-Bromophenyl urea 70 155–160 ~450
Compound 4-Chlorobenzylthio N/A N/A 500.9

Table 2. Substituent Impact on Melting Points

Substituent Type Example Compound Melting Point (°C)
Simple thioether (methyl) 5f 158–160
Aromatic thioether (benzyl) 5h 133–135
Amide-linked (target) N/A Likely >150

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-bromo-N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

  • Answer : The compound can be synthesized via multi-step protocols involving halogenation, thioether formation, and amide coupling. For example:

  • Step 1 : React 2-amino-1,3,4-thiadiazole derivatives with bromoacetylated intermediates under reflux in dry acetone with anhydrous potassium carbonate to form thioether linkages .
  • Step 2 : Perform amide coupling using 2-bromo-benzoyl chloride in pyridine or DMF, followed by purification via recrystallization (e.g., ethanol or ethyl acetate/petroleum ether mixtures) .
  • Optimization : Solvent choice (e.g., ethyl acetate for polar intermediates) and catalyst selection (e.g., K₂CO₃ for deprotonation) significantly impact yields (reported 71–86% for analogous compounds) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Melting Point Analysis : Compare observed values (e.g., 164–185°C for brominated analogs) with literature to assess purity .
  • Elemental Analysis : Validate C, H, N, S percentages (e.g., ±0.3% deviation from theoretical values) .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Answer : Screen for:

  • Cytotoxic Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with IC₅₀ calculations .
  • Anti-inflammatory Potential : Measure inhibition of TNF-α or IL-6 in LPS-stimulated macrophages .
  • Enzyme Inhibition : Test against target enzymes (e.g., COX-2 or PFOR) via spectrophotometric assays .

Q. How does halogen substitution (e.g., bromine) influence the compound’s reactivity?

  • Answer : Bromine enhances electrophilicity, facilitating nucleophilic substitutions (e.g., thioether formation) . It also increases molecular weight and lipophilicity (logP ∼3.5–4.0), potentially improving membrane permeability .

Advanced Research Questions

Q. What computational strategies can predict binding modes and target interactions?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., GR or PFOR). Focus on hydrogen bonds with amide groups and hydrophobic interactions with aromatic rings .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

  • Answer : Systematically modify:

  • Thiadiazole Substituents : Replace bromine with iodine or methyl groups to alter steric/electronic effects .
  • Benzamide Moieties : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
  • Biological Testing : Compare IC₅₀ values across derivatives to identify critical pharmacophores .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

  • Answer :

  • Crystal Growth : Use slow evaporation from methanol/ethyl acetate. For twinned crystals, employ SHELXL for refinement (R-factor < 0.05) .
  • Hydrogen Bonding : Analyze centrosymmetric dimers (N–H⋯O/N interactions) via Mercury software to understand packing .

Q. How can in vitro metabolic stability be assessed for pharmacokinetic profiling?

  • Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. Calculate t₁/₂ and Clint .
  • CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates to identify metabolic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.